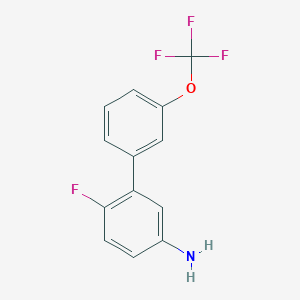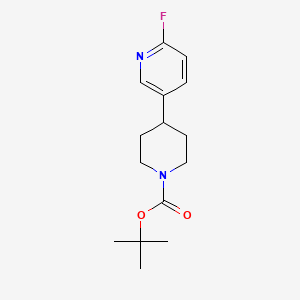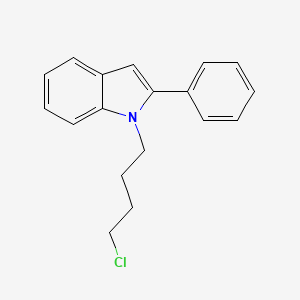![molecular formula C33H36F3N3O4 B12063899 Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester CAS No. 1638212-09-5](/img/structure/B12063899.png)
Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core indole structure. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Propyl Ester: This step involves esterification, where the carboxylic acid group of benzoic acid reacts with an alcohol in the presence of an acid catalyst.
Incorporation of the Trifluoroethoxy Group: This can be done through an etherification reaction, where the phenol group reacts with a trifluoroethanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the cyano group can produce an amine derivative.
Substitution: Substitution reactions can lead to various functionalized derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also be used in the development of new biochemical assays.
Medicine
In medicine, the compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new catalysts and process aids.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance its binding affinity, while the cyano group may participate in hydrogen bonding or electrostatic interactions. The indole core can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds like 4-methylbenzoic acid and 4-cyanobenzoic acid share structural similarities.
Indole derivatives: Compounds such as 5-cyanoindole and 2,3-dihydroindole are structurally related.
Trifluoroethoxy compounds: Molecules like 2,2,2-trifluoroethanol and its derivatives are similar in terms of functional groups.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties. This makes it a valuable tool in various research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
属性
CAS 编号 |
1638212-09-5 |
|---|---|
分子式 |
C33H36F3N3O4 |
分子量 |
595.7 g/mol |
IUPAC 名称 |
3-[7-cyano-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl 4-methylbenzoate |
InChI |
InChI=1S/C33H36F3N3O4/c1-23-8-10-26(11-9-23)32(40)42-16-5-14-39-15-12-27-19-25(20-28(21-37)31(27)39)18-24(2)38-13-17-41-29-6-3-4-7-30(29)43-22-33(34,35)36/h3-4,6-11,19-20,24,38H,5,12-18,22H2,1-2H3/t24-/m1/s1 |
InChI 键 |
OTBJKBLLHUELFC-XMMPIXPASA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OCCCN2CCC3=C2C(=CC(=C3)C[C@@H](C)NCCOC4=CC=CC=C4OCC(F)(F)F)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCCCN2CCC3=C2C(=CC(=C3)CC(C)NCCOC4=CC=CC=C4OCC(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)







